molecular formula C19H16O3 B14919430 2-Naphthyl 2-(2-methylphenoxy)acetate

2-Naphthyl 2-(2-methylphenoxy)acetate

Cat. No.: B14919430
M. Wt: 292.3 g/mol
InChI Key: ISTSKWHEXGSXQL-UHFFFAOYSA-N
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Description

2-Naphthyl 2-(2-methylphenoxy)acetate is an organic compound that belongs to the class of naphthyl esters It is derived from 2-naphthol and 2-methylphenol, and it features a naphthalene ring system linked to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-(2-methylphenoxy)acetate typically involves the esterification of 2-naphthol with 2-(2-methylphenoxy)acetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: 2-Naphthyl 2-(2-methylphenoxy)ethanol

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring

Scientific Research Applications

2-Naphthyl 2-(2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthyl acetate: Similar structure but lacks the 2-methylphenoxy group.

    2-(2-Methylphenoxy)acetic acid: Contains the phenoxyacetic acid moiety but lacks the naphthalene ring.

    2-Naphthyl 2-(4-methylphenoxy)acetate: Similar structure with a different position of the methyl group on the phenoxy ring.

Uniqueness

2-Naphthyl 2-(2-methylphenoxy)acetate is unique due to the presence of both the naphthalene ring and the 2-methylphenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

naphthalen-2-yl 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C19H16O3/c1-14-6-2-5-9-18(14)21-13-19(20)22-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3

InChI Key

ISTSKWHEXGSXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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